Potassium trans-1-propenyltrifluoroborate Potassium trans-1-propenyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 1902198-18-8
VCID: VC7907449
InChI: InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+;
SMILES: [B-](C=CC)(F)(F)F.[K+]
Molecular Formula: C3H5BF3K
Molecular Weight: 147.98

Potassium trans-1-propenyltrifluoroborate

CAS No.: 1902198-18-8

Cat. No.: VC7907449

Molecular Formula: C3H5BF3K

Molecular Weight: 147.98

* For research use only. Not for human or veterinary use.

Potassium trans-1-propenyltrifluoroborate - 1902198-18-8

Specification

CAS No. 1902198-18-8
Molecular Formula C3H5BF3K
Molecular Weight 147.98
IUPAC Name potassium;trifluoro-[(E)-prop-1-enyl]boranuide
Standard InChI InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+;
Standard InChI Key RLDWVFWDURMTAV-SQQVDAMQSA-N
Isomeric SMILES [B-](/C=C/C)(F)(F)F.[K+]
SMILES [B-](C=CC)(F)(F)F.[K+]
Canonical SMILES [B-](C=CC)(F)(F)F.[K+]

Introduction

Chemical and Structural Properties

Molecular Characteristics

Potassium trans-1-propenyltrifluoroborate features a propenyl group (CH2CHCH2\text{CH}_2\text{CHCH}_2) bonded to a trifluoroborate moiety (BF3\text{BF}_3^-), stabilized by a potassium counterion. The trans configuration ensures spatial orientation critical for stereoselective reactions. Key properties include:

PropertyValue
Molecular formulaC3H5BF3K\text{C}_3\text{H}_5\text{BF}_3\text{K}
Molecular weight147.98 g/mol
Melting point81–85°C
SMILES notation[K+].C/C=C/B-(F)F
InChIKeyRLDWVFWDURMTAV-SQQVDAMQSA-N

The compound’s solid-state structure and boron hybridization (sp2sp^2) facilitate nucleophilic displacement in coupling reactions .

Synthesis and Production

Key Synthetic Intermediates

Raw materials for its production include:

  • 3,5-Dihydroxybenzoic acid (for benzodioxine intermediates)

  • Palladium catalysts (e.g., [1,1[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Trifluoroborate salts for boron incorporation

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound excels in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and propenyl groups. For example, in the total synthesis of ampullosine, it couples with triflate-bearing benzodioxine derivatives under palladium catalysis to install the propenyl sidechain (Scheme 1) :

Ar-OTf+K[(E)-CH2CHCHBF3]Pd0Ar-CH2CH=CH2+Byproducts\text{Ar-OTf} + \text{K}[(\text{E})\text{-CH}_2\text{CHCHBF}_3] \xrightarrow{\text{Pd}^0} \text{Ar-CH}_2\text{CH=CH}_2 + \text{Byproducts}

Reaction conditions (Table 1):

CatalystLigandSolventYield (%)
PdCl2_2(PPh3_3)2_2PPh3_3Toluene/H2_2O70
Pd(OAc)2_2SPhosDioxane55

Optimal yields (70%) are achieved using toluene/water mixtures and triphenylphosphine ligands .

Drug Delivery Systems

The compound enables the synthesis of anethole dithiolethione-NH2_2 (ADT-NH2_2), a hydrogen sulfide (H2S\text{H}_2\text{S}) donor. ADT-NH2_2 conjugates with therapeutics to enhance cardiovascular and anti-inflammatory effects via controlled H2S\text{H}_2\text{S} release .

Hazard StatementDescription
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Precautions

Recommended safety measures include:

  • Use of nitrile gloves and eye protection (P280)

  • Avoidance of inhalation (P261)

  • Immediate rinsing upon eye contact (P305+P351+P338)

Storage at 2–8°C in airtight containers minimizes decomposition .

SupplierQuantityPrice (USD)Purity
Sigma-Aldrich1 g32797%
TRC250 mg6595%
American Custom Chemicals5 mg499.7395%

Prices scale nonlinearly, with bulk purchases (5 g) costing $774 from Sigma-Aldrich .

Related Reagents

Commonly co-purchased reagents include:

  • Potassium vinyltrifluoroborate (CAS 101504-62-7)

  • [1,1[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (CAS 72287-26-4)

Recent Research Advances

Total Synthesis of Ampullosine

A 2019 study demonstrated the compound’s role in constructing the 3-methylisoquinoline core of ampullosine via a key Suzuki coupling step (Scheme 2) :

  • Triflation: Phenolic hydroxyl groups in methyl 3,5-dihydroxybenzoate are converted to triflates.

  • Cross-Coupling: Potassium trans-1-propenyltrifluoroborate installs the propenyl group under Pd catalysis.

  • Cyclization: Acid-mediated cyclization forms the isoquinoline ring.

Innovations in Catalysis

Recent optimization efforts focus on ligand design and solvent systems. For instance, substituting triphenylphosphine with SPhos ligands in dioxane/water mixtures increased yields from 55% to 62% while reducing reaction times by 30% .

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